![molecular formula C21H22N2O3 B2412357 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-50-7](/img/structure/B2412357.png)
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives have been widely recognized for their anticorrosive properties. They show considerable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in materials science for protecting metals and alloys from degradation (Verma, Quraishi, & Ebenso, 2020).
Anticancer and Antimicrobial Applications
Quinoline and benzimidazole compounds have been subjects of clinical trials for treating various illnesses, including cancer and bacterial, fungal infections. Their significance lies in their ability to serve as bases for developing novel bioactive compounds with potentially lesser adverse effects, highlighting their importance in medicinal chemistry and drug design (Salahuddin et al., 2023).
Environmental Impact and Biodegradation
Research has also delved into the environmental presence and impact of compounds like ethyl tertiary-butyl ether (ETBE), which, although not directly related to quinoline, exemplifies the broader category of organic compounds' effects on water and soil. Studies focus on their fate, biodegradation, and potential as emerging contaminants, underlining the importance of understanding chemical interactions in ecosystems (Thornton et al., 2020).
Drug Metabolism and Toxicology
Exploring the metabolism of drugs like saracatinib reveals the formation of reactive intermediates, such as ortho-quinone and iminium, which are crucial for understanding drug safety and efficacy. Identifying these metabolites and their mechanisms is essential for mitigating side effects and improving therapeutic profiles (Attwa et al., 2018).
Propiedades
IUPAC Name |
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-19-7-5-4-6-17(19)21(25)22-11-10-16-13-15-9-8-14(2)12-18(15)23-20(16)24/h4-9,12-13H,3,10-11H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOTVUDMWCJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

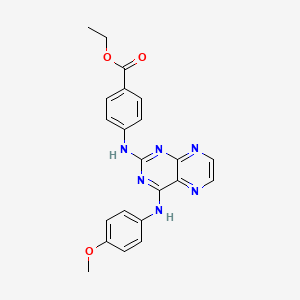
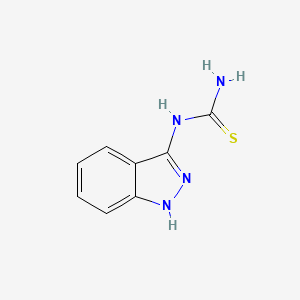
![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)
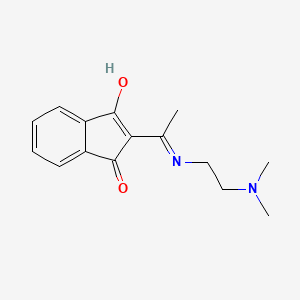
![1-(2-chloroquinolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]methanimine](/img/structure/B2412281.png)
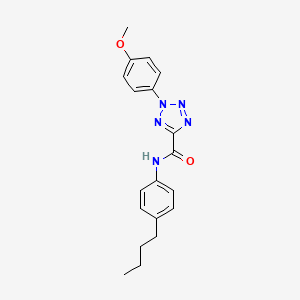
![2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2412284.png)
![1-(3-hydroxypropyl)-4-((3-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2412286.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2412289.png)
![Methyl 4-{[(4-chloroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2412291.png)
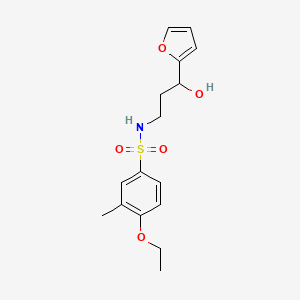
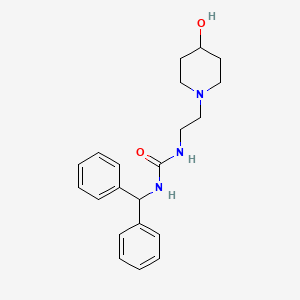
![3-(4-Chlorophenyl)-5-({4-[(3,4-dichlorobenzyl)oxy]phenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2412295.png)